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EZH2-IN-22

EZH2 inhibition wild-type Y641 mutant

A common pain point in epigenetic research is the potency divergence of EZH2 inhibitors between wild-type and Y641-mutant enzymes, leading to assay protocol complexity and risk of under-dosing in mutant lymphoma models. EZH2-IN-22 solves this as a research-grade tool with near-identical sub-nanomolar IC50 values: • Enzymatic IC50: 0.52 nM (WT), <0.51 nM (Y641N/F) • WT:Y641N potency ratio: ~1.02 - enables standardized dosing across genotypes • Polysubstituted benzene scaffold - structurally distinct from pyridone-based inhibitors • Use case: Positive control, reference inhibitor, or lead optimization starting point for DLBCL/follicular lymphoma research

Molecular Formula C36H50N4O8
Molecular Weight 666.8 g/mol
CAS No. 2766231-05-2
Cat. No. B15586703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEZH2-IN-22
CAS2766231-05-2
Molecular FormulaC36H50N4O8
Molecular Weight666.8 g/mol
Structural Identifiers
InChIInChI=1S/C32H46N4O4.C4H4O4/c1-5-36(24-9-13-39-14-10-24)30-19-27(40-26-16-25(17-26)35-11-7-6-8-12-35)18-28(23(30)4)31(37)33-20-29-21(2)15-22(3)34-32(29)38;5-3(6)1-2-4(7)8/h15,18-19,24-26H,5-14,16-17,20H2,1-4H3,(H,33,37)(H,34,38);1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyHFXLGJYNXABHNY-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EZH2-IN-22 Overview


EZH2‑IN‑22 (Example 92) is a potent small‑molecule inhibitor of the histone methyltransferase EZH2, with reported IC₅₀ values of <0.00051 μM for the Y641N and Y641F gain‑of‑function mutants and 0.00052 μM for the wild‑type enzyme [REFS‑1]. It exhibits antiproliferative activity in cellular assays and has been shown to inhibit H3K27 trimethylation with a cellular IC₅₀ of 40 nM [REFS‑2]. The compound is intended for research use only and is not for human or veterinary therapeutic applications [REFS‑3].

EZH2 wild-type and Y641 mutant enzymatic profiling
Polysubstituted benzene scaffold distinct from pyridone inhibitors
SAM-competitive mechanism for epigenetic target engagement studies

EZH2‑IN‑22 vs. Generic Inhibitors


EZH2 inhibitors exhibit divergent selectivity profiles across wild‑type and mutant enzymes, with some compounds preferentially targeting one form over another [REFS‑1]. Furthermore, acquired resistance to first‑generation inhibitors such as GSK126 has been documented in certain cancer cell lines, limiting the utility of those compounds in resistant models [REFS‑2]. EZH2‑IN‑22 demonstrates high potency against both wild‑type and common mutant variants of EZH2, and it retains activity in GSK126‑resistant cellular contexts [REFS‑3], making it a distinct tool compound that cannot be functionally replaced by other inhibitors without compromising experimental reproducibility.

Genotype-specific potency gaps
EZH2 inhibitors show divergent inhibition of Y641 mutants; inhibitor substitution without mutant-matched data may shift target engagement.
Cross-study comparison limits
Published IC₅₀ data from different assay formats may not rank-order identically; direct interchange requires same-assay validation.
Chemotype-dependent properties
Polysubstituted benzene versus pyridone scaffolds can alter cellular permeability and off-target kinase profiles.

EZH2‑IN‑22 Comparative Evidence


Wild-Type Potency vs. Clinical Inhibitors

EZH2‑IN‑22 inhibits wild‑type EZH2 with an IC₅₀ of 0.00052 μM (0.52 nM) [REFS‑1]. In cross‑study comparisons, this value is approximately 2‑ to 4‑fold more potent than tazemetostat (IC₅₀ = 1.20 nM) [REFS‑2], 4‑fold more potent than CPI‑1205 (biochemical IC₅₀ = 0.002 μM / 2 nM) [REFS‑3], and 4‑fold more potent than UNC1999 (IC₅₀ = 2 nM) [REFS‑4]. Against the Y641N and Y641F mutants, EZH2‑IN‑22 exhibits IC₅₀ values of <0.00051 μM (<0.51 nM) [REFS‑1], whereas tazemetostat shows IC₅₀ values of 0.85 nM and 0.37 nM, respectively [REFS‑2], indicating that EZH2‑IN‑22 is approximately 2‑ to 5‑fold more potent against these clinically relevant mutants.

WT Potency
Cross-study
0.52 nM
Tazemetostat 11 nM (~21×)
GSK126 10 nM (~19×)
Supports WT target engagement studies
Cross-study comparison; single patent assay
EZH2 inhibition wild-type Y641 mutant IC50 tazemetostat CPI-1205 UNC1999

Y641N Mutant Potency Retention

EZH2‑IN‑22 inhibits H3K27 trimethylation in a cellular context with an IC₅₀ of 40 nM [REFS‑1]. For comparison, the clinical candidate tazemetostat exhibits a cellular IC₅₀ of approximately 16 nM in a nucleosome assay [REFS‑2], while the EZH1/2 dual inhibitor UNC1999 reduces H3K27me3 levels with an IC₅₀ of 124 nM in MCF10A cells [REFS‑3]. Although direct head‑to‑head data are not available, EZH2‑IN‑22's cellular potency lies between these benchmarks, suggesting it is a highly effective tool for suppressing PRC2‑mediated gene silencing in cell‑based assays.

Y641N Mutant
Cross-study
GSK126 29 nM (~57×)
Tazemetostat 0.85 nM (~1.7×)
Preserved potency on common DLBCL mutation
Cross-study; confirm in same assay
Y641F Mutant
Cross-study
Tazemetostat 0.37 nM (1.4× less potent)
EI1 13 nM (>25×)
Comparable Y641F inhibition; balanced panel
Cross-study; confirm in panel profiling
WT:Y641N Ratio
Reported
≈ 1.02
Comparators: GSK126 0.34, CPI-360 0.20
Near-identical WT/mutant inhibition
Supports isogenic cell model comparisons
Scaffold Class
Class-level
Polysubstituted benzene
MW 666.80, HBD 4, HBA 10
Orthogonal chemotype for SAR diversification
Class-level inference; no crystallographic data
H3K27me3 cellular IC50 epigenetic regulation PRC2 activity

Y641F Mutant Potency Benchmark

A key differentiator for EZH2‑IN‑22 is its reported activity against A549 and H460 non‑small cell lung cancer (NSCLC) cell lines that are resistant to the first‑generation EZH2 inhibitor GSK126 [REFS‑1]. While GSK126 exhibits potent inhibition in sensitive models, its efficacy is compromised in these resistant lines. EZH2‑IN‑22 retains antiproliferative activity in these GSK126‑resistant contexts, although specific IC₅₀ values for the resistant lines are not provided in the available sources. This property positions EZH2‑IN‑22 as a valuable tool for studying mechanisms of acquired resistance to EZH2 inhibition and for screening in resistant tumor models.

Y641F Mutant
Cross-study
Tazemetostat 0.37 nM (1.4× less potent)
EI1 13 nM (>25×)
Comparable Y641F inhibition; balanced panel
Cross-study; confirm in panel profiling
WT:Y641N Ratio
Reported
≈ 1.02
Comparators: GSK126 0.34, CPI-360 0.20
Near-identical WT/mutant inhibition
Supports isogenic cell model comparisons
Scaffold Class
Class-level
Polysubstituted benzene
MW 666.80, HBD 4, HBA 10
Orthogonal chemotype for SAR diversification
Class-level inference; no crystallographic data
GSK126 resistance A549 H460 drug‑resistant models antiproliferative

Balanced WT:Y641N Inhibition

Unlike UNC1999 (EZH2 IC₅₀ = 2 nM, EZH1 IC₅₀ = 45 nM; 22‑fold selectivity) [REFS‑1] or HH‑2853 (EZH2 IC₅₀ ~2–5 nM, EZH1 IC₅₀ = 9.26 nM) [REFS‑2], no selectivity data for EZH2‑IN‑22 against EZH1 or other methyltransferases are currently available in public sources. This absence of selectivity profiling is a critical consideration for studies where EZH1‑mediated compensation may confound results. Users requiring a purely EZH2‑selective tool may need to perform additional validation or consider alternative compounds with documented selectivity.

WT:Y641N Ratio
Reported
≈ 1.02
Comparators: GSK126 0.34, CPI-360 0.20
Near-identical WT/mutant inhibition
Supports isogenic cell model comparisons
EZH1 selectivity dual inhibition off‑target specificity

EZH2‑IN‑22 Research Applications


WT and Y641 Mutant Panel Screening

EZH2‑IN‑22 is well‑suited for biochemical and cellular assays that demand potent suppression of EZH2 catalytic activity across wild‑type and common mutant variants (Y641N, Y641F) [REFS‑1]. Its sub‑nanomolar IC₅₀ values against these forms may allow for lower compound concentrations, reducing potential off‑target effects and conserving compound stock in high‑throughput screening campaigns [REFS‑2].

Y641-Mutant Lymphoma Cell Studies

The reported activity of EZH2‑IN‑22 in GSK126‑resistant A549 and H460 NSCLC cell lines makes it a valuable tool for dissecting acquired resistance pathways [REFS‑1]. Researchers can employ EZH2‑IN‑22 to validate target engagement in resistant models or to screen for synergistic combinations that overcome resistance, without the confounding factor of compound‑specific resistance [REFS‑2].

SAR Beyond Pyridone Chemotype

With a cellular H3K27me3 inhibition IC₅₀ of 40 nM, EZH2‑IN‑22 provides robust target engagement in living cells [REFS‑1]. This makes it appropriate for chromatin immunoprecipitation (ChIP) studies, RNA‑seq experiments, and other functional genomics applications aimed at mapping EZH2‑dependent gene regulatory networks [REFS‑2].

Balanced WT/Mutant Profiling Comparator

Due to the current absence of publicly available selectivity data for EZH2‑IN‑22 against EZH1 or other methyltransferases [REFS‑1], this compound may not be optimal for experiments where EZH2‑specific inhibition is paramount. Users should consider alternative inhibitors with well‑characterized selectivity profiles (e.g., UNC1999, CPI‑1205) or plan to include orthogonal validation assays to confirm target specificity [REFS‑2].

Application
Selection Property
Validation Focus
Epigenetic panel screening (WT & Y641 mutant)
Enzymatic inhibition profile across EZH2 genotypes
Genotype-specific target engagement validation
Lymphoma cell model studies (Y641N/F mutant lines)
Consistent inhibition potency on mutant forms
Cell-line-specific proliferation and target engagement endpoints
Lead optimization / scaffold diversification
Structurally distinct polysubstituted benzene scaffold
Physicochemical and ADME profiling
Balanced inhibitor comparator for WT/mutant selectivity
Near-identical WT and mutant IC₅₀ profile
WT:mutant ratio benchmarking in same assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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